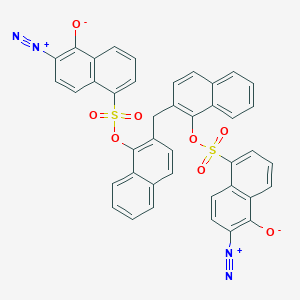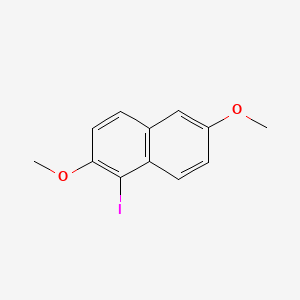
1-Iodo-2,6-dimethoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2,6-dimethoxynaphthalene is an organic compound with the molecular formula C12H11IO2 It is a derivative of naphthalene, where two methoxy groups are attached at the 2 and 6 positions, and an iodine atom is attached at the 1 position
Méthodes De Préparation
The synthesis of 1-Iodo-2,6-dimethoxynaphthalene typically involves the iodination of 2,6-dimethoxynaphthalene. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination reaction. The reaction is usually carried out in a solvent like acetic acid or chloroform under controlled temperature conditions to ensure the selective iodination at the 1 position .
Industrial production methods for this compound may involve similar iodination processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Iodo-2,6-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds, such as Grignard reagents or organolithium compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The iodine atom can be reduced to form 2,6-dimethoxynaphthalene. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalene derivatives, while oxidation reactions can produce quinones.
Applications De Recherche Scientifique
1-Iodo-2,6-dimethoxynaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving naphthalene derivatives.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Iodo-2,6-dimethoxynaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the methoxy groups can be converted to more reactive species, facilitating further chemical transformations.
The molecular targets and pathways involved in these reactions are typically studied using spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, to elucidate the structure and reactivity of the compound.
Comparaison Avec Des Composés Similaires
1-Iodo-2,6-dimethoxynaphthalene can be compared with other similar compounds, such as:
1-Iodo-4-nitrobenzene: Another iodinated aromatic compound, but with different substituents and reactivity.
2,6-Dimethoxynaphthalene: Lacks the iodine atom, making it less reactive in substitution reactions but still useful in other chemical transformations.
1-Iodo-2-nitrobenzene: Similar in structure but with a nitro group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of methoxy and iodine substituents, which confer distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
25315-11-1 |
|---|---|
Formule moléculaire |
C12H11IO2 |
Poids moléculaire |
314.12 g/mol |
Nom IUPAC |
1-iodo-2,6-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11IO2/c1-14-9-4-5-10-8(7-9)3-6-11(15-2)12(10)13/h3-7H,1-2H3 |
Clé InChI |
LMTJBPLPAYQIIJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(C=C2)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
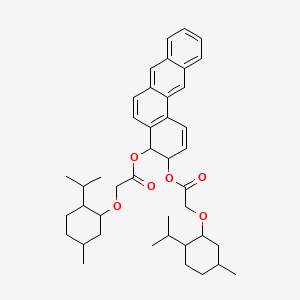
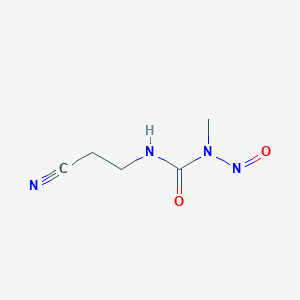
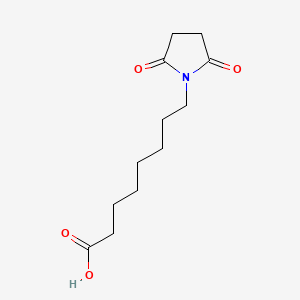
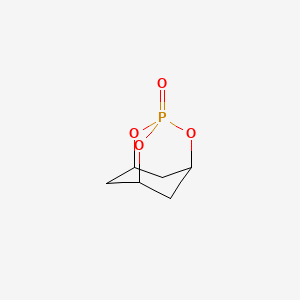
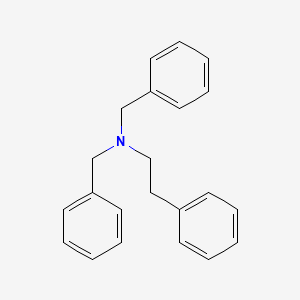
![3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole](/img/structure/B14155067.png)
![3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B14155082.png)
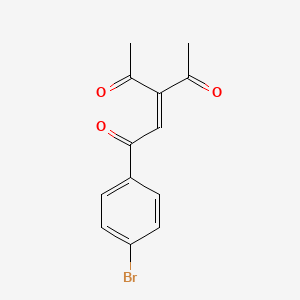
![1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14155093.png)
![2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine](/img/structure/B14155095.png)


